4-methoxy-N-methyl-3-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Methoxy-N-methyl-3-nitrobenzenesulfonamide is a chemical compound with the molecular formula C8H11NO3S . It is used in the synthesis of various pharmaceutical compounds .

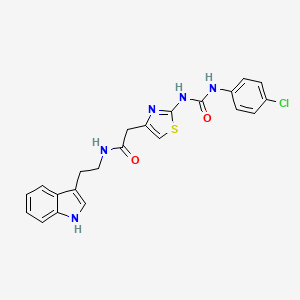

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-methyl-3-nitrobenzenesulfonamide consists of a benzene ring substituted with a methoxy group (OCH3), a nitro group (NO2), and a sulfonamide group (SO2NH2) where the nitrogen is further substituted with a methyl group (CH3) .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-methoxy-N-methyl-3-nitrobenzenesulfonamide include a molecular weight of 216.21 . The compound is a solid with a melting point of 144°C . The predicted boiling point is 399.7±52.0 °C . The compound has a density of 1.475 .科学的研究の応用

Synthesis and Chemical Transformations

- 4-methoxy-N-methyl-3-nitrobenzenesulfonamide and related compounds are used in the synthesis of secondary amines via 2-nitrobenzenesulfonamides, demonstrating their utility in sulfur compounds and amidation reactions (Kurosawa, Kan, & Fukuyama, 2003).

- They are versatile for the preparation of secondary amines and protection of amines, showing exceptional yields in alkylated sulfonamide production (Fukuyama, Jow, & Cheung, 1995).

- These compounds also play a role in developing methods for synthesizing intermediates in cardiotonic drugs, as demonstrated in the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid (Lomov, 2019).

Photodynamic Therapy and Photosensitization

- They are integral in synthesizing zinc phthalocyanine derivatives with high singlet oxygen quantum yield, useful in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Electrochemical Studies

- These compounds are subjects of electrochemical studies, such as the investigation of p-nitrobenzenesulfonamide radical anions and their formation and decomposition, contributing to the understanding of redox behaviors (Asirvatham & Hawley, 1974).

Corrosion Inhibition

- Research has been conducted on the adsorption and corrosion inhibition properties of derivatives of 4-methoxy-N-methyl-3-nitrobenzenesulfonamide, providing insights into material protection and preservation (Kaya et al., 2016).

Synthesis of Privileged Scaffolds

- These compounds are used in solid-phase synthesis, showing their versatility in creating diverse chemical structures and aiding in drug discovery and development (Fülöpová & Soural, 2015).

Antifungal Applications

- Studies include the synthesis of novel compounds with potential antifungal properties, highlighting their role in pharmaceutical research (Gupta & Halve, 2015).

Biofilm Inhibition

- Some derivatives are investigated for their bacterial biofilm inhibition, indicating their potential in addressing bacterial resistance issues (Abbasi et al., 2020).

Safety and Hazards

4-Methoxy-N-methyl-3-nitrobenzenesulfonamide is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

特性

IUPAC Name |

4-methoxy-N-methyl-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O5S/c1-9-16(13,14)6-3-4-8(15-2)7(5-6)10(11)12/h3-5,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJIBXDTYSYSBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-methyl-3-nitrobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2717136.png)

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2717137.png)

![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N-(4-nitrophenyl)acetamide](/img/structure/B2717140.png)

![ethyl [4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2717142.png)

![1-[4-(3-Chloropyridin-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2717143.png)

![N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2717148.png)

![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2717149.png)

![(2-((Difluoromethyl)sulfonyl)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2717151.png)

![1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2717152.png)